

MT-21 Apoptosis Induction Pathway: A Technical Guide

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Compound of Interest

Compound Name: *mt-21*

Cat. No.: *B1199678*

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Executive Summary

The synthetic compound **MT-21** has been identified as a potent inducer of apoptosis, operating through a direct and targeted mechanism on the mitochondrion. This distinguishes it from many other chemotherapeutic agents that rely on upstream signaling events to initiate programmed cell death. This technical guide provides a comprehensive overview of the **MT-21**-induced apoptosis pathway, summarizing the core molecular interactions, presenting available quantitative data, detailing representative experimental methodologies, and visualizing the key processes. The primary mechanism of action involves the direct induction of mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the intrinsic caspase cascade. This targeted action makes **MT-21** a compound of significant interest for further investigation in oncology and drug development.

The Core Signaling Pathway of MT-21

MT-21 triggers apoptosis via the intrinsic, or mitochondrial, pathway. The signaling cascade is initiated by the direct action of **MT-21** on the mitochondria, a unique characteristic that bypasses the need for extensive upstream signaling.

Direct Mitochondrial Action and Cytochrome C Release

The critical initiating event in the **MT-21** pathway is the direct induction of cytochrome c release from the mitochondrial intermembrane space.[1] Experiments have shown that **MT-21** can cause this release from mitochondria isolated in a cell-free system, indicating a direct interaction with the organelle.[1] This release occurs prior to any detectable changes in the mitochondrial membrane potential, suggesting a mechanism independent of the mitochondrial permeability transition pore (mPTP) opening.[1]

Apoptosome Formation and Initiator Caspase Activation

Once in the cytosol, the released cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding event, in the presence of dATP/ATP, triggers the oligomerization of Apaf-1 into a heptameric wheel-shaped complex known as the apoptosome. The apoptosome then recruits pro-caspase-9, leading to its cleavage and activation.[1] Studies confirm that **MT-21**-induced apoptosis proceeds via the activation of caspase-9.[1]

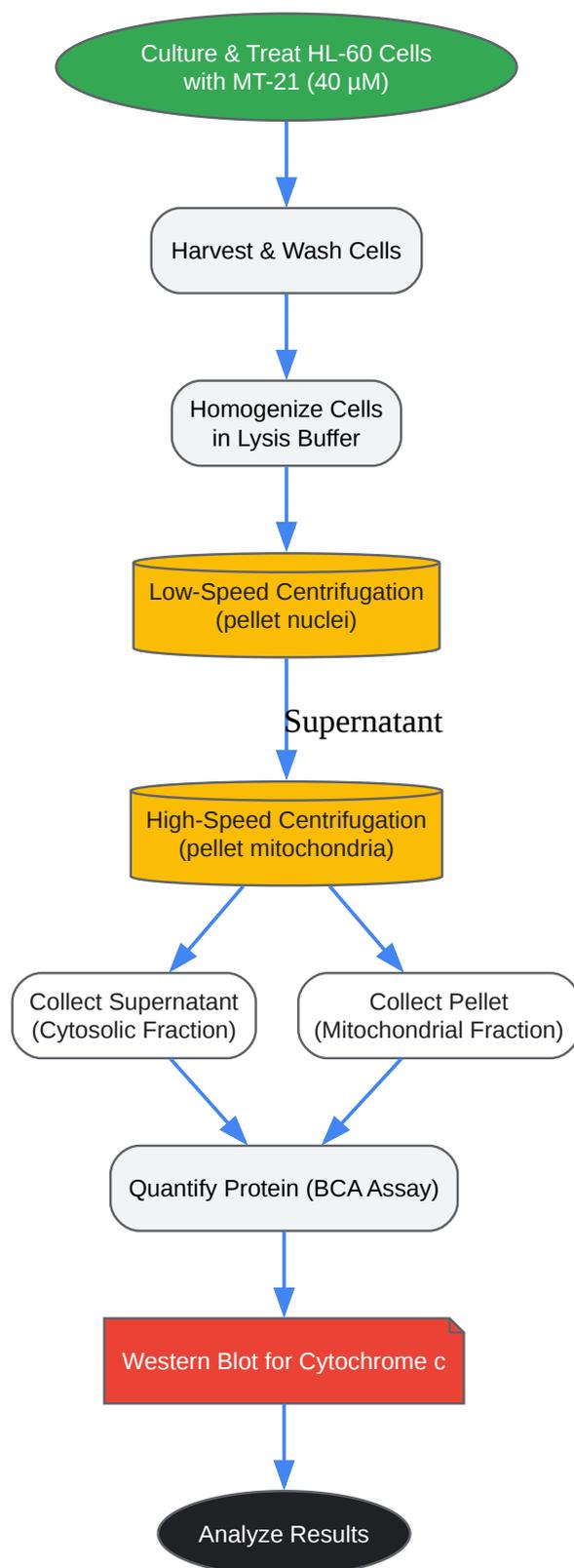
Executioner Caspase Activation and Apoptosis

Execution

Activated caspase-9 acts as the initiator caspase, cleaving and activating downstream executioner caspases, primarily caspase-3.[1] The pathway is independent of the extrinsic pathway initiator, caspase-8.[1] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which results in the characteristic morphological and biochemical hallmarks of cell death, including DNA fragmentation and membrane blebbing.

Regulation by the Bcl-2 Family

The **MT-21** apoptosis pathway is regulated by members of the Bcl-2 protein family. The anti-apoptotic protein Bcl-2 has been shown to suppress this process.[1] In cells overexpressing Bcl-2, mitochondria are resistant to the direct cytochrome c-releasing effects of **MT-21**, indicating that Bcl-2 acts at the level of the mitochondrion to prevent this key initiating step.[1]



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References

- 1. MT-21 is a synthetic apoptosis inducer that directly induces cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
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